Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
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Description
Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, hereafter referred to as E7O, is a synthetic molecule with potential applications in a variety of scientific fields. This molecule is a member of the azetidine family, a class of compounds characterized by their unsaturated three-membered ring structures. E7O has been studied for its potential use in medicinal chemistry, organic synthesis, and drug development.
Scientific research applications
Antibacterial and Antifungal Activities
Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, certain azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole exhibited significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).
Antiproliferative Activity
Some derivatives of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential antiproliferative activity (Nurieva et al., 2015).
Chemical Synthesis and Molecular Reactions
The compound and its related structures have been a subject of interest in chemical synthesis and molecular reaction studies. For example, a study demonstrated the base-induced intramolecular aza-Michael reaction for synthesizing related heterocycles (Ramos et al., 2011).
Photoprotection in Chemistry and Biology
A recent study focused on synthesizing a 7-azetidinylated alcohol derivative, indicating its utility in photoprotection of various leaving groups in chemical and biological applications (Bassolino, Halabi, & Rivera‐Fuentes, 2017).
Catalytic Asymmetric Addition in Organic Synthesis
Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate derivatives have been evaluated for their effectiveness in catalytic asymmetric additions, demonstrating high enantioselectivity in such reactions (Wang et al., 2008).
properties
IUPAC Name |
ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)11-5-3-4-10-18(21)17-9-6-8-16(14-17)15-20-12-7-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCTYBGJJPQUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643290 |
Source
|
Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898761-17-6 |
Source
|
Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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